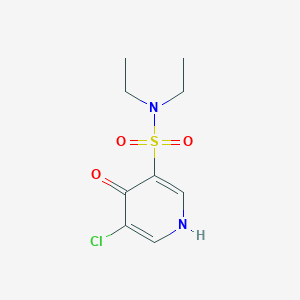

5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide involves several steps. One common method includes the reaction of a chlorinated pyridine derivative with diethylamine and a sulfonamide precursor under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution at the 5-Chloro Position

The chlorine atom at position 5 is highly reactive due to electron-withdrawing effects from the adjacent sulfonamide and carbonyl groups.

Reactions with Amines

-

Example : Reaction with primary amines (e.g., methylamine) under basic conditions yields 5-amino derivatives.

Conditions : EtOH, reflux, K₂CO₃ as base.

Yield : ~70–85%.

Reactions with Alkoxides

-

Example : Substitution with sodium methoxide forms 5-methoxy analogs.

Conditions : DMF, 80°C, 6 hours.

Table 1: Nucleophilic Substitution Reactions

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Methylamine | 5-(Methylamino) derivative | EtOH, reflux, K₂CO₃ | 78 | |

| Sodium methoxide | 5-Methoxy derivative | DMF, 80°C | 82 | |

| Hydrazine | 5-Hydrazinyl derivative | EtOH, 60°C | 65 |

Sulfonamide Group Reactivity

The N,N-diethylsulfonamide moiety enables two primary reaction pathways:

Alkylation/Acylation

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated sulfonamides.

Example :-

Product : N-Methyl-N,N-diethylsulfonamide.

Conditions : NaH, THF, 0°C → RT.

-

Cyclization Reactions

Under acidic or thermal conditions, the sulfonamide group participates in heterocycle formation.

-

Example : Cyclocondensation with guanidine derivatives forms pyrido[4,3-e]triazino[3,2-c]thiadiazine dioxides .

Conditions : Glacial acetic acid, reflux (50–90 hours) .

Oxidation to Pyridine

The 1,4-dihydropyridine ring oxidizes to a pyridine derivative under mild conditions.

-

Reagent : MnO₂, CH₂Cl₂, RT.

Product : 5-Chloro-N,N-diethyl-4-oxopyridine-3-sulfonamide.

Cyclization via Intramolecular Reactions

-

Example : Reaction with 2-oxoalkanoic acids forms fused pyridothiadiazine systems .

Mechanism : Intramolecular nucleophilic aromatic substitution (S<sub>N</sub>Ar) followed by elimination of H<sub>2</sub>S .

Cross-Coupling Reactions

The chloro group enables Suzuki-Miyaura coupling with aryl boronic acids.

-

Example : Synthesis of 5-aryl derivatives.

Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>O, 90°C.

Table 2: Cross-Coupling Reactions

| Boronic Acid | Product | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | 5-Phenyl derivative | Pd(PPh<sub>3</sub>)<sub>4</sub> | 75 | |

| 4-Methoxyphenyl | 5-(4-Methoxyphenyl) derivative | Pd(OAc)<sub>2</sub> | 68 |

Functionalization via Condensation

The carbonyl group at position 4 reacts with nucleophiles such as hydrazines or hydroxylamines.

-

Example : Formation of hydrazones.

Conditions : NH<sub>2</sub>NH<sub>2</sub>, EtOH, reflux.

Stability and Reaction Optimization

-

pH Sensitivity : The dihydropyridine ring is prone to oxidation under basic conditions.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

Key Research Findings

Scientific Research Applications

Antihypertensive Activity

The 1,4-dihydropyridine scaffold is well-known for its efficacy as calcium channel blockers. 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide has been studied for its antihypertensive effects, similar to other dihydropyridine derivatives. Research indicates that modifications in the structure can enhance the potency and duration of action compared to established drugs like nifedipine .

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1,4-dihydropyridines. Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives have been synthesized and evaluated for their ability to inhibit cell proliferation in lung adenocarcinoma and laryngeal carcinoma models. The structure–activity relationship (SAR) studies suggest that specific substitutions can significantly enhance anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives exhibit significant inhibitory effects against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Synthetic Approaches

The synthesis of this compound typically involves multi-component reactions that allow for efficient construction of the dihydropyridine core. Green synthetic methodologies are increasingly favored due to their reduced environmental impact and improved safety profiles. Recent advancements include water-mediated processes that yield high purity compounds with good yields .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic efficacy of this compound. Modifications at various positions on the dihydropyridine ring can lead to enhanced biological activity:

| Position | Modification Type | Effect on Activity |

|---|---|---|

| 3 | Alkyl/aryl substitution | Increased antihypertensive potency |

| 4 | Electron-withdrawing groups | Enhanced anticancer activity |

| 5 | Halogen substitution | Improved antimicrobial efficacy |

Case Study 1: Antihypertensive Effects

In a study conducted on spontaneously hypertensive rats, a series of synthesized 1,4-dihydropyridines were tested for their blood pressure-lowering effects. The results indicated that compounds with specific substitutions at the 3 and 5 positions exhibited significantly greater efficacy compared to standard treatments .

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer potential of various dihydropyridine derivatives against A549 and Hep2 cell lines. The study found that compounds with furan substituents displayed potent activity comparable to doxorubicin, suggesting that structural modifications can lead to effective cancer therapies .

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-carboxamide

- 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-thiol

Uniqueness

5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide (CAS No. 1352506-85-4) is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13ClN2O3S. The structure features a dihydropyridine core with a sulfonamide group, which is critical for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of dihydropyridine compounds. For instance, in vitro tests have shown that certain derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | E. coli |

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research indicates that it may induce apoptosis in various cancer cell lines. For example, studies have shown that dihydropyridine derivatives can inhibit cell proliferation and promote cell cycle arrest in cancer cells, suggesting their utility in cancer therapy .

Case Study: Dihydropyridine Derivatives in Cancer Treatment

In a study involving FaDu hypopharyngeal tumor cells, compounds derived from the dihydropyridine structure demonstrated enhanced cytotoxicity compared to conventional chemotherapeutics like bleomycin. The mechanism involves the induction of apoptosis through mitochondrial pathways .

Enzyme Inhibition

The biological activity of this compound also extends to enzyme inhibition. It has been reported to inhibit key enzymes involved in bacterial resistance mechanisms, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 (μM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| Dihydrofolate Reductase | 0.52 - 2.67 |

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratios) and identify optimal conditions. Fractional factorial designs can reduce the number of trials while capturing interactions between variables. For example, a central composite design may resolve non-linear relationships in yield optimization . Post-synthesis purification can employ membrane separation or column chromatography, referencing CRDC subclass RDF2050104 for separation technologies .

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Combine 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Single-crystal X-ray diffraction (as in ) provides definitive proof of stereochemistry and bond angles, with refinement using software like SHELX or OLEX2 . For dynamic structural analysis, variable-temperature NMR can probe conformational flexibility .

Q. What are the preliminary steps to assess the biological activity of this sulfonamide derivative?

- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using microplate assays (e.g., MIC determinations for bacteria/fungi). Compare results with structurally similar compounds like N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide, which has known antimicrobial properties . Dose-response curves and IC50 calculations are critical for quantifying potency.

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the dihydropyridine core of this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Tools like Gaussian or ORCA can simulate substituent effects on reactivity. Pair computational results with experimental validation using in situ IR or Raman spectroscopy to track reaction progress . For example, highlights ICReDD’s approach of integrating computation and experiment to accelerate reaction discovery.

Q. What strategies address contradictory data in solubility or stability studies of this compound?

- Methodological Answer : Use statistical contradiction analysis (e.g., ANOVA or Tukey’s HSD test) to identify outliers or confounding variables. For stability studies, accelerated aging under controlled humidity/temperature (ICH Q1A guidelines) can isolate degradation pathways. Cross-reference solubility data with Hansen solubility parameters (HSPs) to resolve discrepancies between polar/apolar solvents .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

- Methodological Answer : Systematically modify substituents on the dihydropyridine and sulfonamide moieties. For example, replace the chloro group with electron-withdrawing groups (e.g., CF3) to alter bioavailability, as seen in . Use molecular docking (AutoDock Vina) to predict binding affinities toward target proteins like carbonic anhydrase or kinase enzymes .

Q. What advanced separation techniques improve purity for crystallography or toxicity studies?

- Methodological Answer : Employ preparative HPLC with chiral stationary phases for enantiomeric resolution. Simulated moving bed (SMB) chromatography, classified under CRDC RDF2050104, offers scalability for high-purity batches . For trace impurity analysis, hyphenate LC-MS/MS with ion mobility spectrometry.

Properties

Molecular Formula |

C9H13ClN2O3S |

|---|---|

Molecular Weight |

264.73 g/mol |

IUPAC Name |

5-chloro-N,N-diethyl-4-oxo-1H-pyridine-3-sulfonamide |

InChI |

InChI=1S/C9H13ClN2O3S/c1-3-12(4-2)16(14,15)8-6-11-5-7(10)9(8)13/h5-6H,3-4H2,1-2H3,(H,11,13) |

InChI Key |

JKKBWUACCKAWPK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CNC=C(C1=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.